N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Catalog No.
S562839
CAS No.
15163-36-7
M.F
C15H33NO3S
M. Wt
307.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS Number

15163-36-7

Product Name

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

IUPAC Name

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C15H33NO3S

Molecular Weight

307.5 g/mol

InChI

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3

InChI Key

WKALLSVICJPZTM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-N-(3-sulfopropyl)-1-decanaminium Inner Salt; 3-(Decyldimethylammonio)propane-1-sulfonate; SB 3-10; Sulfobetaine 10; 3-(N-Decyl-N,N-dimethylammonio)-1-propanesulfonate; DeDAPS; Zwittergent;

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein Solubilization

NDD is a zwitterionic detergent, a type of detergent molecule that carries both positive and negative charges. This unique property makes NDD mild and effective in solubilizing (dissolving) proteins, which is crucial for various research applications.

Studies have shown that NDD effectively solubilizes various membrane proteins, including cardiac 5'-nucleotidase, without denaturing (altering the structure) them. This makes NDD a valuable tool for studying the function and structure of membrane proteins, which are essential components of cells and play crucial roles in various biological processes. [Source: Sigma-Aldrich, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, ]

Other Applications

NDD has also been used in other scientific research applications, such as:

  • Enhancing Enzyme Activity: Studies suggest that NDD can enhance the activity of certain enzymes, such as horseradish peroxidase, likely due to its ability to improve the interaction between the enzyme and its substrate. [Source: Research Article: "Enhanced activity of horseradish peroxidase immobilized on magnetic chitosan nanoparticles", International Journal of Biological Macromolecules, ]
  • Stabilizing Biological Membranes: NDD can help stabilize biological membranes, making them less susceptible to damage during research procedures. This property can be beneficial for studying membrane-related processes. [Source: Research Article: "Solubilization of Na,K-ATPase from rat kidney outer medulla with Zwittergent 3-12", Biochimica et Biophysica Acta (BBA) - Biomembranes, ]

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic surfactant belonging to the class of organosulfonic acids. This compound features a long hydrophobic alkyl chain (decyl) and a quaternary ammonium group, which contributes to its amphiphilic properties. The presence of both hydrophobic and hydrophilic regions allows it to effectively solubilize proteins and other biomolecules in aqueous solutions, making it particularly useful in biochemistry and molecular biology applications .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate solubilizes proteins by interacting with both the hydrophobic and hydrophilic regions of the protein molecule. The hydrophobic tail of the detergent molecule inserts into the hydrophobic regions of the protein, while the charged head group interacts with water molecules surrounding the protein. This reduces the surface tension between the protein and water, allowing the protein to become more soluble.

  • While N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is generally considered non-toxic, it can cause mild skin and eye irritation upon contact [].
  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling this compound.
Due to its functional groups. It can undergo hydrolysis, especially in alkaline conditions, leading to the formation of the corresponding sulfonic acid and amine products. Additionally, it can interact with other surfactants, such as sodium dodecyl sulfate, potentially altering their solution properties and micellization behavior .

The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 3-chloro-1-propanesulfonic acid. The process generally includes the following steps:

  • Preparation of Reactants: Decylamine is mixed with an appropriate solvent.
  • Chloropropanesulfonate Addition: 3-chloro-1-propanesulfonic acid is added to the mixture.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to promote complete conversion.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired zwitterionic surfactant .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a variety of applications across different fields:

  • Biotechnology: Used for solubilizing proteins and membrane components during purification processes.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its ability to enhance solubility.
  • Cosmetics: Incorporated into personal care products for its emulsifying properties.
  • Research: Utilized in studies investigating protein interactions and structural changes under various conditions .

Interaction studies involving N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate have revealed its capacity to form mixed micelles with other surfactants. These interactions can alter the critical micelle concentration and enhance the solubilization of hydrophobic compounds. Research indicates that this compound can modulate the behavior of other surfactants, affecting their efficacy in various applications such as drug delivery systems and cellular assays .

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate shares similarities with several other zwitterionic surfactants and amphiphilic compounds. Here are some comparable compounds:

Compound NameStructureUnique Properties
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateSimilar structure but longer alkyl chainEnhanced solubilization capabilities
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonateShorter alkyl chainLower toxicity, suitable for sensitive applications
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateLonger alkyl chain than decylIncreased hydrophobicity, better for lipid extraction

The uniqueness of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate lies in its balance between hydrophobicity and hydrophilicity, making it particularly effective for specific biochemical applications while maintaining lower toxicity compared to longer-chain analogs .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15163-36-7

Wikipedia

3-[decyl(dimethyl)ammonio]propane-1-sulfonate

Dates

Modify: 2023-08-15

Explore Compound Types